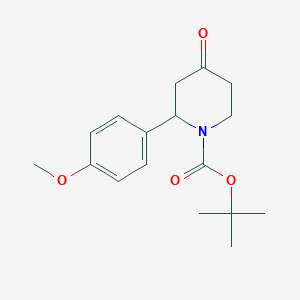

tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-13(19)11-15(18)12-5-7-14(21-4)8-6-12/h5-8,15H,9-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOVHLBZTLRKCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of Substituted Piperidinones: A Technical Guide to tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

The core structure of interest is a piperidin-4-one ring system featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a 4-methoxyphenyl substituent at the 2-position. The Boc group is a crucial feature, enhancing solubility in organic solvents and preventing unwanted side reactions of the piperidine nitrogen, while being readily removable under acidic conditions. The 4-methoxyphenyl group significantly influences the molecule's steric and electronic properties, which can be pivotal for its interaction with biological targets.

While the specific properties of the title compound are not cataloged, we can infer its characteristics from well-documented, structurally similar compounds. For instance, the parent compound, tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3), serves as a foundational reference point.[1][2]

| Property | Value (for tert-Butyl 4-oxopiperidine-1-carboxylate) | Reference |

| CAS Number | 79099-07-3 | [1][2] |

| Molecular Formula | C10H17NO3 | [1][2] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| IUPAC Name | tert-butyl 4-oxopiperidine-1-carboxylate | [1] |

| Synonyms | N-Boc-4-piperidone, 1-(tert-Butoxycarbonyl)-4-piperidinone | [2] |

| Melting Point | 71-72 °C | [2] |

The introduction of a 4-methoxyphenyl group at the 2-position would be expected to increase the molecular weight and likely alter its melting point and solubility profile. Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) would be essential for the unambiguous characterization of the synthesized title compound.

Synthesis Strategies and Methodologies

The synthesis of 2-substituted-4-oxopiperidine derivatives is a well-trodden path in organic chemistry, often involving multi-step sequences. A general and adaptable synthetic strategy is paramount for generating a library of analogs for structure-activity relationship (SAR) studies.

A plausible and efficient retrosynthetic approach for tert-butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate is outlined below. This approach leverages commercially available starting materials and established chemical transformations.

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, which is a key intermediate in the synthesis of the anticancer drug Vandetanib.[3][4][5] This multi-step synthesis demonstrates the core chemical transformations that are applicable to the synthesis of the title compound.

Step 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine

-

Dissolve 4-(hydroxymethyl)piperidine in a suitable solvent such as dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[3][4]

Step 2: Sulfonation of the Hydroxyl Group

-

Dissolve the product from Step 1 in pyridine and cool the solution to 0 °C.

-

Slowly add p-toluenesulfonyl chloride and stir the mixture at a low temperature for several hours.[3][4]

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic extract with dilute HCl, water, and brine.

-

Dry the organic layer and evaporate the solvent to obtain the tosylated intermediate.[3][4]

Step 3: Nucleophilic Substitution

-

To a solution of the tosylated intermediate in a suitable solvent (e.g., DMF), add the desired nucleophile (in this case, a substituted phenol) and a base such as potassium carbonate.

-

Heat the reaction mixture to drive the substitution reaction to completion.

-

After cooling, perform an aqueous workup and extract the final product.

-

Purify the crude product by crystallization or column chromatography to yield the desired tert-butyl 4-((substituted-phenoxy)methyl)piperidine-1-carboxylate.[3][4]

This modular approach allows for the introduction of various substituents on the piperidine ring, making it a versatile method for generating diverse chemical entities for drug discovery programs.

Applications in Drug Discovery and Medicinal Chemistry

The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of substituents at the 2-position, such as the 4-methoxyphenyl group, allows for the exploration of specific interactions with protein binding pockets, making these compounds valuable intermediates for targeted therapies.

Central Nervous System (CNS) Agents

The piperidine ring is a common motif in drugs targeting the central nervous system. For example, the related compound, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), is a well-known intermediate in the synthesis of fentanyl and its analogs, which are potent opioid receptor agonists.[6] The specific substitution pattern on the piperidine ring is critical for modulating the pharmacological activity and selectivity of these compounds.

Kinase Inhibitors

Many small molecule kinase inhibitors incorporate a piperidine moiety to orient functional groups for optimal binding to the ATP-binding site of kinases. The synthesis of Vandetanib, a tyrosine kinase inhibitor, relies on a substituted piperidine intermediate, highlighting the importance of this scaffold in oncology drug discovery.[3][4][5]

Other Therapeutic Areas

The versatility of the substituted piperidine scaffold extends to various other therapeutic areas. For instance, tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride is a key building block in the synthesis of a wide array of therapeutic agents, underscoring the broad utility of these intermediates in modern drug discovery.[7]

Workflow for Synthesis and Characterization

The successful synthesis and development of novel compounds based on the 2-substituted-4-oxopiperidine scaffold require a systematic and rigorous workflow.

Caption: A typical workflow for the synthesis, characterization, and evaluation of novel piperidinone derivatives.

Conclusion

This compound represents a valuable, albeit not widely cataloged, building block for medicinal chemistry. The synthetic strategies and applications discussed in this guide, drawn from closely related and well-documented analogs, provide a solid foundation for researchers working with this class of compounds. The versatility of the 2-substituted-4-oxopiperidine scaffold, coupled with the modularity of its synthesis, ensures its continued relevance in the quest for novel and effective therapeutic agents. As with any novel compound, rigorous spectroscopic and analytical characterization is essential to confirm its identity and purity before its use in biological assays.

References

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2015 International Workshop on Materials, Mechatronics and Computer Sciences. Atlantis Press. [Link]

-

PubChem. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

-

PubChem. tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3. [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. [Link]

-

Angene Chemical. tert-Butyl 4-oxopiperidine-1-carboxylate-2,2,6,6-d4. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

SpectraBase. tert-Butyl-4-[(4-methoxyphenyl)(furan-2-carbonyl)amino]piperidine-1-carboxylate. [Link]

- Google Patents.

-

PubChem. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

-

Appretech Scientific Limited. tert-butyl 4-(cyano(2-methoxyphenyl)methyl)-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. [Link]

Sources

- 1. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3 [matrix-fine-chemicals.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 6. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

Introduction: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "it's not just about potency" has never been more resonant. The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with challenges, many of which are dictated by its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2][3] This guide provides an in-depth technical analysis of the core physicochemical properties of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate, a substituted piperidine derivative. The piperidine motif is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives is paramount for researchers, scientists, and drug development professionals.[4] While specific experimental data for this exact molecule is not extensively published, this paper will leverage established principles, data from structurally analogous compounds, and validated computational models to present a comprehensive and predictive profile. This approach is designed to empower researchers with the foundational knowledge to anticipate the behavior of this and similar chemical entities in a drug discovery pipeline.

Molecular Structure and Core Chemical Identifiers

A precise understanding of a molecule's structure is the bedrock of any physicochemical analysis. This compound is a chiral molecule featuring a piperidine-4-one core. The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to manage reactivity. At the 2-position of the piperidine ring, a 4-methoxyphenyl group is attached, and the 4-position bears a carbonyl functional group (ketone).

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.37 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)C2CCCN(C2=O)C(=O)OC(C)(C)C |

| InChIKey | InChIKey=VHYUHFQJDCJDNQ-UHFFFAOYSA-N |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [color="#202124"];// Atom nodes with positions N1 [label="N", pos="0,0!"]; C_Boc [label="C", pos="-1.2,-0.5!"]; O_Boc1 [label="=O", pos="-1.8,-1.2!"]; O_Boc2 [label="O", pos="-1.8,0.3!"]; C_tert [label="C", pos="-3,0.8!"]; C_Me1 [label="CH3", pos="-3.2,1.8!"]; C_Me2 [label="CH3", pos="-4.2,0.2!"]; C_Me3 [label="CH3", pos="-2.8,-0.2!"]; C2 [label="C", pos="1.2,0.5!"]; H2[label="H", pos="1.3,1.2!"]; C3 [label="C", pos="2.2,-0.5!"]; H3a [label="H", pos="2.3,-1.2!"]; H3b [label="H", pos="3.0,-0.2!"]; C4 [label="C", pos="1.8,-1.5!"]; O4 [label="=O", pos="2.5,-2.2!"]; C5 [label="C", pos="0.5,-2.0!"]; H5a [label="H", pos="0.4,-2.7!"]; H5b [label="H", pos="-0.3,-1.7!"]; C6 [label="C", pos="-0.5,-1.0!"]; H6a [label="H", pos="-0.6,-0.3!"]; H6b [label="H", pos="-1.3,-1.3!"];

C_aryl_attach [label="C", pos="1.8,1.5!"]; C_aryl_2 [label="C", pos="1.5,2.7!"]; C_aryl_3 [label="C", pos="2.1,3.7!"]; C_aryl_4 [label="C", pos="3.1,3.5!"]; O_Me [label="O", pos="3.7,4.5!"]; C_Me_aryl [label="CH3", pos="4.7,4.3!"]; C_aryl_5 [label="C", pos="3.4,2.3!"]; C_aryl_6 [label="C", pos="2.8,1.3!"];

// Bonds N1 -- C_Boc; C_Boc -- O_Boc1 [style=double]; C_Boc -- O_Boc2; O_Boc2 -- C_tert; C_tert -- C_Me1; C_tert -- C_Me2; C_tert -- C_Me3; N1 -- C2; N1 -- C6; C2 -- C3; C2 -- H2; C3 -- C4; C3 -- H3a; C3 -- H3b; C4 -- O4 [style=double]; C4 -- C5; C5 -- C6; C5 -- H5a; C5 -- H5b; C6 -- H6a; C6 -- H6b;

C2 -- C_aryl_attach; C_aryl_attach -- C_aryl_2; C_aryl_attach -- C_aryl_6; C_aryl_2 -- C_aryl_3; C_aryl_3 -- C_aryl_4; C_aryl_4 -- C_aryl_5; C_aryl_4 -- O_Me; O_Me -- C_Me_aryl; C_aryl_5 -- C_aryl_6; }

Caption: 2D structure of this compound.

Core Physicochemical Properties: A Predictive Analysis

In the absence of comprehensive experimental data, a combination of computational modeling and analysis of structurally related compounds provides a robust predictive profile. The following table summarizes key physicochemical properties, with the understanding that these are estimations to guide initial research efforts.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 305.37 g/mol | Influences diffusion and transport across biological membranes. A value under 500 g/mol is generally favored for oral bioavailability (Lipinski's Rule of Five). |

| logP (Lipophilicity) | ~2.5 - 3.5 | A measure of a compound's partition between an oily (n-octanol) and an aqueous phase. It is a critical determinant of solubility, absorption, membrane permeability, and metabolic stability. Values in this range often represent a good balance for oral drug candidates.[5] |

| Aqueous Solubility | Low to moderate | Directly impacts bioavailability. Poor solubility can lead to low absorption and the need for complex formulations. The presence of the polar ketone and carbamate groups is offset by the lipophilic aromatic ring and tert-butyl group. |

| pKa | Not ionizable | The molecule lacks strongly acidic or basic functional groups within the typical physiological pH range. The amide nitrogen of the Boc group is non-basic due to resonance delocalization. This simplifies its behavior in different pH environments of the body. |

| Hydrogen Bond Donors | 0 | The number of N-H and O-H bonds. A low number is favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 4 (two C=O, one ether O, one carbamate O) | The number of N and O atoms. A value less than 10 is a component of Lipinski's Rule of Five. |

| Polar Surface Area (PSA) | ~55-65 Ų | The sum of the van der Waals surface areas of polar atoms. It is a good predictor of drug transport properties, with values < 140 Ų generally associated with good cell permeability. |

| Rotatable Bonds | 4 | Indicates molecular flexibility. A lower number of rotatable bonds is generally associated with better oral bioavailability. |

Anticipated Spectroscopic Profile: A Roadmap for Characterization

Structural confirmation of a novel compound relies on a suite of spectroscopic techniques. Based on the molecular structure of this compound, the following spectral features are anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets in the aromatic region (~6.8-7.2 ppm), characteristic of a para-substituted benzene ring.

-

Methoxyphenyl Protons: A singlet at approximately 3.8 ppm corresponding to the -OCH₃ group.

-

Piperidine Ring Protons: A series of multiplets in the upfield region (~1.5-4.0 ppm), with complex splitting patterns due to the chiral center at the 2-position and diastereotopic protons. The proton at the 2-position, being adjacent to the aromatic ring, would likely appear as a distinct multiplet.

-

tert-Butyl Protons: A sharp singlet at ~1.5 ppm, integrating to 9 protons, which is a hallmark of the Boc-protecting group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Two signals in the downfield region, one for the ketone (~205-215 ppm) and one for the carbamate carbonyl (~155 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (~114-160 ppm), with the carbon attached to the methoxy group being the most downfield.

-

Piperidine Ring Carbons: Signals in the aliphatic region (~25-60 ppm).

-

tert-Butyl Carbons: A signal for the quaternary carbon (~80 ppm) and a signal for the methyl carbons (~28 ppm).

-

Methoxy Carbon: A signal around 55 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretching: Two strong absorption bands are expected. One for the ketone carbonyl around 1710-1725 cm⁻¹ and another for the carbamate carbonyl around 1680-1700 cm⁻¹.

-

C-O Stretching: Bands corresponding to the ether and ester C-O bonds would be observed in the 1000-1300 cm⁻¹ region.

-

C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak: In an ESI-MS experiment, the expected [M+H]⁺ peak would be at m/z 306.17, and an [M+Na]⁺ peak at m/z 328.15.

-

Fragmentation Pattern: A characteristic loss of the tert-butyl group (56 Da) or isobutylene (56 Da) from the molecular ion is anticipated, a common fragmentation pathway for Boc-protected amines.

-

Experimental Protocols for Physicochemical Characterization

For any novel compound, theoretical predictions must be validated by empirical data. The following are standardized protocols for determining key physicochemical properties.

Caption: A generalized workflow for the physicochemical characterization of a novel compound.

Determination of Melting Point

-

Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound.

-

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

-

Determination of Aqueous Solubility

-

Principle: Quantifying the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific temperature.

-

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

The resulting mixture is filtered or centrifuged to remove undissolved solid.

-

The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Determination of logP (Octanol-Water Partition Coefficient)

-

Principle: Measures the equilibrium distribution of a compound between two immiscible phases, n-octanol (simulating lipids) and water.

-

Methodology (Shake-Flask Method):

-

A known amount of the compound is dissolved in either water or n-octanol (pre-saturated with the other solvent).

-

The two phases are combined in a separatory funnel in a defined ratio (e.g., 1:1).

-

The funnel is shaken vigorously to allow for partitioning and then left to stand for the phases to separate completely.

-

The concentration of the compound in each phase is quantified using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The logP is calculated using the formula: logP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

-

The Interplay of Physicochemical Properties and Drug-Likeness

The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug. This is often guided by frameworks like Lipinski's Rule of Five. Let's analyze our target molecule in this context.

Caption: Assessment of the target molecule against Lipinski's Rule of Five.

Based on the predicted properties, this compound demonstrates a promising profile for oral bioavailability. Its molecular weight, lipophilicity, and hydrogen bonding capacity all fall within the generally accepted ranges for drug-like molecules. However, these are guidelines, not rigid laws. Properties like solubility and metabolic stability would require experimental determination to build a complete picture of its potential.

Conclusion and Forward-Looking Perspectives

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. By integrating theoretical knowledge, computational predictions, and data from analogous structures, we have constructed a robust profile that can guide further research and development. The molecule exhibits promising "drug-like" characteristics based on established principles. The next critical steps for any research program involving this compound would be its synthesis, purification, and the empirical validation of the properties discussed herein. A thorough understanding of these foundational characteristics is not merely an academic exercise; it is a critical component of a data-driven approach to de-risk drug discovery projects and increase the probability of success in identifying novel therapeutic agents.

References

-

Importance of Physicochemical Properties In Drug Discovery. (2015). PharmaTutor, 3(4), 26-32. Available at: [Link]

-

Mignani, S., et al. (2020). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Optibrium. Available at: [Link]

-

What are the physicochemical properties of drug? (2023). LookChem. Available at: [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

PubChem Compound Summary for CID 735900, tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2021). ScienceDirect. Available at: [Link]

Sources

- 1. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C13H23NO4 | CID 1514280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 790667-43-5|(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. 790667-49-1|(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. angenechemical.com [angenechemical.com]

tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of scientific integrity. Molecules such as this compound represent a critical class of intermediates, featuring the N-Boc protected piperidone scaffold that is prevalent in the synthesis of countless active pharmaceutical ingredients (APIs). The 2-aryl-4-piperidone motif is a privileged structure, and its unambiguous characterization is paramount to ensuring the validity of subsequent synthetic steps and biological assays.

This guide eschews a simplistic, linear recitation of procedures. Instead, it offers a holistic, field-tested methodology for the structural elucidation of this target molecule. We will delve into the "why" behind each analytical choice, integrating data from multiple spectroscopic techniques to build a self-validating case for the compound's identity. This document is intended for researchers, medicinal chemists, and analytical scientists who require not just data, but a deep, mechanistic understanding of the structure they have synthesized.

Foundational Analysis: Molecular Mass and Formula Confirmation via Mass Spectrometry

Expertise & Experience: Before dedicating resources to extensive NMR analysis, the first step is always to confirm that the reaction has yielded a product of the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing an exact mass that can definitively establish the molecular formula. Electrospray Ionization (ESI) is the preferred method for this class of molecule due to its soft ionization nature, which typically preserves the molecular ion.

Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Configure the mass spectrometer for positive ion mode ESI.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).

Trustworthiness through Data Interpretation:

The molecular formula for this compound is C₁₇H₂₃NO₄ . The expected monoisotopic mass can be calculated with high precision.

-

Calculated Exact Mass: 305.1627 Da

-

Expected Ion [M+H]⁺: 306.1705 Da

The primary objective is to find a peak in the high-resolution spectrum that matches this [M+H]⁺ value within a narrow tolerance (e.g., ±0.001 Da).

Table 1: Key Ions and Fragments in ESI-MS

| Ion/Fragment | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | [C₁₇H₂₄NO₄]⁺ | 306.1705 | Protonated molecular ion. Confirms the molecular weight. |

| [M-C₄H₈+H]⁺ | [C₁₃H₁₆NO₄]⁺ | 250.1079 | Loss of isobutylene from the Boc group. A characteristic fragmentation. |

| [M-Boc+H]⁺ | [C₁₂H₁₆NO₂]⁺ | 206.1181 | Complete loss of the Boc protecting group (100 Da). |

The observation of the correct protonated molecular ion, alongside characteristic fragment ions, provides a robust, self-validating confirmation of the compound's molecular formula.

Visualization of Key MS Fragmentation

Caption: Key ³J(H,H) COSY correlations in the piperidone ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Critical HMBC Correlations for Structure Proof:

-

Aryl to Piperidine Linkage: A correlation from the H-2 proton to the aromatic carbons C-2'/C-6' and C-1' definitively connects the 4-methoxyphenyl ring to the C-2 position of the piperidone.

-

Methoxy Group Placement: A correlation from the methoxy protons (-OCH₃) to the aromatic carbon C-4' confirms its position on the ring.

-

Boc Group Placement: Correlations from the piperidine protons at C-2 and C-6 to the carbamate carbonyl carbon (N-C=O) confirm that the Boc group is on the nitrogen.

-

Piperidone Core Structure: Correlations from H-3 and H-5 to the ketone carbonyl at C-4 confirm the placement of the ketone.

Visualization of Key HMBC Correlations

Caption: Essential 2- and 3-bond HMBC correlations confirming connectivity.

Synthesis and Conclusion: A Unified Structural Verdict

The process of structure elucidation is a logical, deductive workflow where each piece of data validates the others.

The Elucidation Workflow

Caption: The integrated workflow for structure elucidation.

By systematically applying this multi-technique approach, we move from a hypothesis to a certainty. The mass spectrometry data confirms the elemental composition. The infrared spectrum verifies the presence of the required functional groups. Finally, the complete suite of NMR experiments provides an unambiguous, atom-by-atom map of the molecular architecture. The collective evidence from these orthogonal techniques provides an unshakeable, self-validating confirmation of the structure as This compound . This rigorous standard of proof is essential for the integrity of any research or drug development program.

References

The Multifaceted Biological Activities of 2-Aryl-4-Oxopiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold

The 2-aryl-4-oxopiperidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This structural motif serves as a cornerstone for the development of novel therapeutic agents targeting a spectrum of diseases, from cancer to microbial infections and inflammatory disorders. Its synthetic accessibility, primarily through multicomponent reactions like the Mannich reaction, coupled with the vast potential for structural diversification, makes it an attractive starting point for drug discovery campaigns. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 2-aryl-4-oxopiperidine derivatives, offering valuable insights for researchers and drug development professionals.

Anticancer Activity: Targeting Cell Proliferation and Survival

A significant body of research has highlighted the potent anticancer properties of 2-aryl-4-oxopiperidine derivatives against various cancer cell lines. These compounds have been shown to exert their cytotoxic effects through the induction of apoptosis and disruption of key signaling pathways integral to cancer cell survival and proliferation.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism of many 2-aryl-4-oxopiperidine derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, characterized by the regulation of the Bcl-2 family of proteins. These derivatives can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Subsequently, a caspase cascade is initiated, involving the activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death[1][2]. Some derivatives have also been observed to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from proceeding through mitosis[3].

Furthermore, emerging evidence suggests the involvement of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer[4][5][6]. Certain 2-aryl-4-oxopiperidine derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and survival[7].

Caption: Figure 1: Anticancer Signaling Pathway.

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aryl-4-oxopiperidine derivatives and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells[8][9][10][11].

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plate five times with slow-running tap water to remove TCA and air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm[4][12][13][14][15].

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of 2-aryl-4-oxopiperidine derivatives is significantly influenced by the nature and position of substituents on the aryl ring and the piperidine nitrogen.

| R1 (N-substituent) | R2 (Aryl-substituent) | General Activity Trend |

| Small alkyl groups | Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the para position | Increased cytotoxicity |

| Bulky aromatic groups | Electron-donating groups (e.g., -OCH₃, -CH₃) at the meta position | Decreased or variable activity |

| Hydrogen | Halogens at the ortho position | Often leads to reduced activity |

Table 1: General Structure-Activity Relationship for Anticancer Activity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 2-aryl-4-oxopiperidine have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Mechanism of Action

The precise antimicrobial mechanism of action for many 2-aryl-4-oxopiperidine derivatives is still under investigation. However, it is hypothesized that these compounds may disrupt the bacterial cell wall or membrane integrity, leading to leakage of cellular contents and ultimately cell death. Another proposed mechanism involves the inhibition of essential bacterial enzymes.

Experimental Protocol for Antimicrobial Screening

This method is widely used to assess the antimicrobial activity of test compounds.

Step-by-Step Protocol:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

-

Inoculation: Inoculate the molten agar with the test microorganism and pour it into sterile Petri plates.

-

Well Preparation: Once the agar solidifies, create wells of 6 mm diameter using a sterile cork borer.

-

Compound Loading: Add a defined concentration of the 2-aryl-4-oxopiperidine derivative (dissolved in a suitable solvent like DMSO) into the wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters[16][17].

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy is largely dependent on the substituents on the aryl ring and the piperidine core.

| R1 (N-substituent) | R2 (Aryl-substituent) | General Activity Trend |

| Methyl, Ethyl | Heterocyclic rings (e.g., thiophene, furan) | Enhanced antibacterial and antifungal activity |

| Benzyl | Hydroxyl or methoxy groups | Variable activity, often depends on position |

| Unsubstituted | Halogens | Generally increases activity against Gram-positive bacteria |

Table 2: General Structure-Activity Relationship for Antimicrobial Activity. [10][18]

Analgesic and Anti-inflammatory Activities: Modulating Pain and Inflammation Pathways

Several 2-aryl-4-oxopiperidine derivatives have exhibited significant analgesic and anti-inflammatory properties, suggesting their potential as novel therapeutic agents for pain management and inflammatory conditions.

Mechanism of Action

The analgesic effects of these compounds are often attributed to their interaction with opioid receptors, particularly the µ-opioid receptor. By binding to these receptors, they can modulate pain perception pathways in the central nervous system[2][5][8][11][19][20][21]. The anti-inflammatory activity is thought to be mediated through the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, and by blocking their production, these derivatives can reduce inflammation and associated pain[2][19].

Caption: Figure 2: Analgesic and Anti-inflammatory Mechanism.

Structure-Activity Relationship (SAR) for Analgesic and Anti-inflammatory Activity

The affinity for opioid receptors and the ability to inhibit prostaglandin synthesis are highly dependent on the structural features of the 2-aryl-4-oxopiperidine derivatives.

| R1 (N-substituent) | R2 (Aryl-substituent) | General Activity Trend |

| Phenethyl, Propyl | Phenyl, substituted phenyl | Potent µ-opioid receptor binding and analgesic activity[19] |

| Small alkyl groups | Electron-donating groups | Often enhances anti-inflammatory effects |

| Hydrogen | Electron-withdrawing groups | May decrease analgesic potency |

Table 3: General Structure-Activity Relationship for Analgesic Activity. [11][13][16][17][19][22]

Synthesis of 2-Aryl-4-Oxopiperidine Derivatives

The most common and efficient method for the synthesis of the 2-aryl-4-oxopiperidine scaffold is the one-pot multicomponent Mannich reaction.

Caption: Figure 3: Mannich Reaction Workflow.

Step-by-Step Protocol for Mannich Reaction

-

Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent), a ketone (e.g., acetone, 1 equivalent), and an amine (e.g., ammonium acetate or a primary amine, 1 equivalent) in a suitable solvent such as ethanol[3][23][24].

-

Reaction Initiation: Stir the mixture at room temperature for a few minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. Collect the precipitate by filtration.

-

Purification: Wash the crude product with a cold solvent (e.g., ethanol) and then recrystallize from a suitable solvent to obtain the pure 2-aryl-4-oxopiperidine derivative[9][18][25][26][27].

Future Perspectives and Conclusion

References

-

Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray. (n.d.). Retrieved January 19, 2026, from [Link]

- Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor

- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). Pakistan journal of pharmaceutical sciences, 25(4), 751-757.

- Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)

- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(14), 3791-3807.

- Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. (2020). European Journal of Organic Chemistry, 2020(1), 24-41.

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2017). Journal of developing drugs, 6(2).

- Wang, Y., et al. (2018). Structure–activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 150, 74-88.

- Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. (2020). European Journal of Organic Chemistry, 2020(1), 24-41.

- Syed, D. N., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer letters, 329(2), 155-164.

- Arun, A., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Cancer Medicine, 7(10), 5079-5093.

- Khan, M. F., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2).

- Mannich Synthesis of 2-(Thiazol-4-yl)-1h-benzimidazole-2-methylene Piperazinyl (2,5-diamino-1,3,4-thiadiazolyl) Oxamide. (2011). American-Eurasian Journal of Scientific Research, 6(2), 116-122.

- Structure activity relationship study. (2024).

- Palmer, R. B., et al. (1998). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of medicinal chemistry, 41(4), 533-540.

- Analgesic activity of alkyl piperidine derivatives. (2013). Pakistan Journal of Pharmaceutical Sciences, 26(4), 759-763.

- Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins' Analog 4-Arylidene-5-Oxopyrrolidine Derivatives. (2021). Frontiers in Chemistry, 9, 749871.

- Synthesis,Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(7), 57-61.

- Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. (2010). Bioorganic & medicinal chemistry letters, 20(1), 375-379.

- New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis. (2018). Cancer Medicine, 7(10), 5079-5093.

- The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (2020). Molecules, 25(18), 4287.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Molecules, 27(19), 6296.

- Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. (2013). Journal of chemical and pharmaceutical research, 5(12), 1269-1276.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS chemical neuroscience, 12(15), 2846-2861.

- Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. (2020). Journal of American Science, 16(5), 59-70.

- Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2021). International journal of molecular sciences, 22(8), 4155.

- Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. (2022). Bioorganic Chemistry, 129, 106173.

- Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. (2020). European Journal of Organic Chemistry, 2020(1), 24-41.

- Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). International Journal of Emerging Trends in Chemistry, 1(2), 42-59.

-

PI3K/Akt/mTOR inhibitors - Adooq Bioscience. (n.d.). Retrieved January 19, 2026, from [Link]

- Review: Structure-Activity Relationship of Antimicrobial Peptoids. (2022). Pharmaceuticals, 15(11), 1358.

- Structure–activity relationships of opioid ligands. (2018). Figshare.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity relations in analgesics based on 4-anilinopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 23. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 24. jofamericanscience.org [jofamericanscience.org]

- 25. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 26. researchgate.net [researchgate.net]

- 27. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Piperidine Scaffold as a Cornerstone of Drug Discovery

The piperidine ring is a preeminent scaffold in the landscape of medicinal chemistry, recognized for its widespread presence in a vast number of clinically approved drugs and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement allow for precise interactions with biological targets. This has led to its incorporation into therapeutic agents across a multitude of disease areas, including oncology, central nervous system disorders, and infectious diseases.[2] The strategic functionalization of the piperidine core is a key element in modern drug design, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Within this context, tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate emerges as a sophisticated and highly valuable building block, offering medicinal chemists a unique combination of structural features to drive the discovery of next-generation therapeutics. This technical guide will provide an in-depth exploration of the synthesis, chemical utility, and strategic importance of this key intermediate.

I. The Architectural Significance of this compound

The title compound is a trifecta of functionalities, each contributing to its utility as a synthetic intermediate in drug discovery.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely employed nitrogen protecting group in organic synthesis. Its presence on the piperidine nitrogen serves to deactivate the otherwise reactive secondary amine, preventing unwanted side reactions and allowing for selective modifications at other positions of the ring. The Boc group is robust enough to withstand a variety of reaction conditions, yet it can be readily removed under acidic conditions, providing a facile entry point for further derivatization of the nitrogen atom.

-

The 4-Oxo Functionality: The ketone at the C4 position is a versatile synthetic handle. It can be subjected to a wide range of chemical transformations, including reduction to a hydroxyl group, reductive amination to introduce new amine-containing side chains, and Wittig reactions to form exocyclic double bonds.[3] This allows for the introduction of diverse substituents at a key position for modulating biological activity.

-

The 2-(4-methoxyphenyl) Group: The presence of an aryl group at the C2 position of the piperidine ring is a common feature in many biologically active compounds, particularly those targeting the central nervous system.[1] The 4-methoxyphenyl substituent, specifically, can influence the molecule's properties in several ways:

-

Lipophilicity and Pharmacokinetics: The methoxy group can enhance the lipophilicity of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Target Interactions: The aromatic ring can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions. The methoxy group can also act as a hydrogen bond acceptor.

-

Metabolic Stability: The methoxy group can influence the metabolic stability of the compound by blocking potential sites of oxidation on the phenyl ring.

-

The interplay of these three functional groups makes this compound a powerful tool for the construction of complex molecular architectures with tailored pharmacological properties.

II. Synthetic Strategies for Accessing the 2-Aryl-4-Oxopiperidine Core

A. The Dieckmann Condensation Approach

The Dieckmann condensation is a powerful base-catalyzed intramolecular reaction of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[5][6] This strategy can be adapted for the synthesis of 2-aryl-4-piperidones.

A generalized synthetic workflow is depicted below:

Figure 1. A plausible synthetic pathway to this compound via a Dieckmann condensation.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of α-(4-Methoxyphenyl)glutaric acid diethyl ester

-

To a solution of sodium ethoxide in ethanol, add 4-methoxyphenylacetonitrile.

-

To this solution, add ethyl acrylate dropwise at a controlled temperature.

-

After the addition is complete, reflux the reaction mixture until the starting materials are consumed (monitored by TLC).

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by vacuum distillation to obtain the desired diester.

Step 2: Synthesis of the N-Boc-protected amino diester

-

Subject the α-(4-methoxyphenyl)glutaric acid diethyl ester to reductive amination conditions using a suitable ammonia source and a reducing agent (e.g., hydrogen gas with a catalyst, or a hydride reagent).

-

Protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield the N-Boc-protected amino diester.

Step 3: Dieckmann Condensation

-

To a solution of a strong base (e.g., sodium hydride or sodium ethoxide) in an anhydrous solvent (e.g., toluene or THF), add the N-Boc-protected amino diester dropwise at an elevated temperature.[7]

-

Stir the reaction mixture at reflux until the cyclization is complete.

-

Quench the reaction carefully with a weak acid.

Step 4: Hydrolysis and Decarboxylation

-

Treat the crude β-keto ester from the previous step with an aqueous acid solution and heat to effect both hydrolysis of the ester and decarboxylation to afford the final product, this compound.

-

Purify the final compound by column chromatography.

III. The Role in Medicinal Chemistry: A Gateway to Novel Bioactive Molecules

The strategic placement of the 2-aryl and 4-oxo functionalities on the N-Boc-piperidine scaffold makes this compound a versatile precursor for a wide range of biologically active molecules. The following sections outline its potential applications in the synthesis of various classes of therapeutic agents.

A. Synthesis of Novel Opioid Receptor Modulators

The 4-arylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. By modifying the 4-oxo group of the title compound, it is possible to generate a library of novel opioid receptor modulators.

Figure 2. Synthetic diversification of the 2-aryl-4-oxopiperidine scaffold for the generation of potential opioid receptor modulators.

Structure-Activity Relationship (SAR) Insights:

Based on studies of related 4-arylpiperidine derivatives, the following SAR trends can be anticipated:[8]

| Modification at C4 | Expected Impact on Opioid Receptor Affinity |

| Reduction to 4-OH | The stereochemistry of the hydroxyl group will be critical for receptor binding. |

| Addition of alkyl/aryl groups | The nature and size of the substituent will influence the interaction with the receptor's binding pocket. |

| Introduction of an amino group | The basicity and substitution pattern of the amino group can be tuned to optimize interactions with acidic residues in the receptor. |

B. Precursor to Novel Kinase Inhibitors

The piperidine ring is frequently incorporated into kinase inhibitors to improve their solubility and pharmacokinetic properties.[9] The 2-aryl-4-oxopiperidine scaffold can serve as a core for the development of novel kinase inhibitors, with the 4-position providing a vector for targeting specific regions of the kinase active site.

C. Building Block for CNS-Active Agents

The 2-arylpiperidine motif is a common feature in compounds targeting the central nervous system. For instance, 2-(4-methoxyphenyl)piperidine is a known intermediate for pharmaceuticals targeting neurological disorders.[10] The 4-oxo group of the title compound provides an additional point for modification to fine-tune the compound's activity at various CNS receptors, such as serotonin and dopamine receptors. The introduction of a lipophilic 4-methoxyphenyl group at the C-4 position of proline derivatives has been shown to be beneficial for inhibition at the GABA transporter GAT3.[4] This suggests that a similar substitution on a piperidine ring could be a valuable strategy for developing novel CNS-active agents.

IV. Conclusion and Future Perspectives

This compound represents a strategically designed building block with significant potential in medicinal chemistry. Its unique combination of a protected nitrogen, a versatile ketone handle, and a biologically relevant aryl substituent makes it an ideal starting point for the synthesis of diverse libraries of compounds for drug discovery. While direct synthetic protocols and biological applications of this specific molecule are yet to be extensively documented in the public domain, its rational design based on established principles of medicinal chemistry suggests a promising future. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such well-designed, multifunctional scaffolds will undoubtedly play a pivotal role in accelerating the discovery of the medicines of tomorrow.

V. References

[3] BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. [10] J&K Scientific. (n.d.). 2-(4-Methoxyphenyl)Piperidine | 63359-20-6. [5] Organic Reactions. (n.d.). The Dieckmann Condensation. [6] Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [11] National Institutes of Health. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. [12] Journal of the Chemical Society C: Organic. (n.d.). Synthesis of some N-substituted 4-piperidones. [13] National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. [14] Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. [15] ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [1] Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [8] BenchChem. (2025). Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. [4] PubMed. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. [16] National Institutes of Health. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. [17] ResearchGate. (2025). SYNTHESIS, INTRAMOLECULAR CYCLIZATION AND ANTINOCICEPTIVE ACTIVITY OF 4-(HET)ARYL-2-{[3-(ETHOXYCARBONYL)-4-(4-R-PHENYL)THIOPHEN-2-YL]AMINO}- 4-OXOBUT-2-ENOIC ACIDS. [9] BenchChem. (2025). The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide. [7] Reddit. (2021). Experimental Help for Dieckmann Condensation. [18] UCL Discovery - University College London. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [19] ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [20] ResearchGate. (2025). Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. [21] PubMed. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. [22] PubMed. (2007). Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. [2] PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [23] PubMed. (2001). Synthesis and biological evaluation of methoxyphenyl porphyrin derivatives as potential photodynamic agents. [24] MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 4. Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. reddit.com [reddit.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 11. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery [discovery.ucl.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of methoxyphenyl porphyrin derivatives as potential photodynamic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Cornerstone of Modern Drug Discovery: A Technical Guide to the Synthesis and Diversification of 4-Oxopiperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxopiperidine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of a vast number of clinically significant pharmaceuticals and biologically active molecules.[1][2] Its prevalence stems from its conformational pre-organization, which allows for the precise spatial presentation of substituents to interact with biological targets, and the synthetic versatility of the ketone functionality, which serves as a key handle for molecular elaboration. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel 4-oxopiperidine scaffolds, with a focus on modern, efficient, and stereoselective methodologies. We will delve into the strategic rationale behind various synthetic approaches, offer detailed experimental protocols for key transformations, and explore the subsequent functionalization of the core structure to generate diverse libraries of drug-like molecules.

The Strategic Importance of the 4-Oxopiperidine Motif in Medicinal Chemistry

The piperidine ring is a ubiquitous structural feature in a multitude of natural products and synthetic drugs.[3][4] The introduction of a carbonyl group at the C4 position, creating the 4-oxopiperidine (also known as 4-piperidone) scaffold, significantly enhances its value as a synthetic intermediate. This ketone provides a versatile entry point for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[5] Consequently, 4-oxopiperidine derivatives are integral components of drugs targeting a broad spectrum of therapeutic areas, including central nervous system (CNS) disorders, cancer, and infectious diseases.[5][6]

The synthetic utility of 4-oxopiperidones lies in their ability to serve as precursors to highly functionalized piperidines. The carbonyl group can be readily converted into hydroxyls, amines, and carbon-based substituents, often with a high degree of stereocontrol. This allows for the systematic exploration of the structure-activity relationship (SAR) around the piperidine core, a critical process in lead optimization.[7]

Foundational Synthetic Strategies for the 4-Oxopiperidine Core

The construction of the 4-oxopiperidine ring has been a subject of extensive research, leading to the development of numerous synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and stereochemical requirements.

Classical Cyclization Strategies: The Bedrock of 4-Piperidone Synthesis

Historically, the synthesis of 4-oxopiperidones has relied on robust and well-established cyclization reactions.

-

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a cornerstone of 4-oxopiperidone synthesis. The process typically involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester, followed by base-mediated cyclization, hydrolysis, and decarboxylation to yield the target 4-piperidone.[8] While effective, this multi-step sequence can sometimes result in variable yields.[9]

-

Mannich Reaction: The Mannich condensation is a powerful one-pot, three-component reaction that brings together an amine, a non-enolizable aldehyde (like formaldehyde), and two equivalents of a ketone or β-ketoester.[1] This approach is particularly valuable for the synthesis of 2,6-disubstituted 4-oxopiperidones and has been extensively utilized in the synthesis of various biologically active compounds.[10]

Modern Methodologies for Enhanced Efficiency and Complexity

While classical methods remain relevant, contemporary organic synthesis has introduced more sophisticated and efficient strategies for constructing the 4-oxopiperidine scaffold.

-

Multicomponent Reactions (MCRs): MCRs have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecular scaffolds.[11] One-pot procedures involving the reaction of an amine, an aldehyde, and a 1,3-dicarbonyl compound can rapidly generate highly functionalized piperidines, which can then be further manipulated to yield 4-oxopiperidones.[11][12] The Ugi and Strecker reactions, for instance, have been adapted for the synthesis of 4-anilinopiperidine derivatives, which are key precursors to potent synthetic opioids.[13][14]

-

Catalytic and Asymmetric Approaches: The development of catalytic and asymmetric methods has revolutionized the synthesis of chiral 4-oxopiperidones. Chiral phosphoric acids, for example, have been successfully employed as catalysts in asymmetric aza-Michael reactions to produce enantioenriched piperidine scaffolds.[15] Furthermore, enantioselective, catalytic three-component couplings of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate have been developed to afford tertiary propargylamines with high enantioselectivity.[16]

-

Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction, or hetero-Diels-Alder (HDA) reaction, provides a powerful tool for the stereocontrolled synthesis of 2,3-dihydro-4-pyridones, which are valuable precursors to 4-oxopiperidones.[3] This cycloaddition reaction between an imine and a diene can be catalyzed by Lewis acids to achieve high diastereoselectivity.

Experimental Protocols: A Practical Guide

To provide actionable insights for the practicing chemist, this section details step-by-step protocols for key synthetic transformations.

Protocol 1: Synthesis of N-Aryl-4-Piperidones via Aniline Exchange

This protocol outlines a general and efficient method for the synthesis of N-aryl-substituted 4-piperidones from the readily available N-methyl-N-benzyl-4-oxopiperidinium iodide.[6]

Step 1: Preparation of N-Methyl-N-benzyl-4-oxopiperidinium Iodide

-

Dissolve commercially available N-benzyl-4-piperidone (1 equivalent) in acetone.

-

Add methyl iodide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the resulting precipitate by filtration and wash with cold acetone to yield N-methyl-N-benzyl-4-oxopiperidinium iodide.

Step 2: Aniline Exchange Reaction

-

To a solution of the desired aniline (1 equivalent) in aqueous ethanol, add N-methyl-N-benzyl-4-oxopiperidinium iodide (1.1 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-piperidone.

| Entry | Aniline | Yield (%) |

| 1 | 4-Fluoroaniline | 85 |

| 2 | 3-Chloroaniline | 78 |

| 3 | 4-Methoxyaniline | 92 |

| 4 | 2-Methylaniline | 65 |

Table 1: Representative yields for the synthesis of N-aryl-4-piperidones using the aniline exchange method.[6]

Protocol 2: One-Pot Multicomponent Synthesis of Functionalized Piperidines

This protocol describes a one-pot synthesis of highly substituted piperidines using a nano-sulfated zirconia catalyst, which can be precursors to 4-oxopiperidone derivatives.[11]

-

To a mixture of an aromatic aldehyde (2 mmol) and an amine (2 mmol) in ethanol (10 mL), add a 1,3-dicarbonyl compound (1 mmol).

-

Add nano-sulfated zirconia (10 mol%) to the reaction mixture.

-

Stir the mixture at room temperature for the appropriate time (typically 1-2 hours), monitoring the reaction by TLC.

-

After completion, filter the catalyst and wash it with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain the pure functionalized piperidine.

Visualization of Synthetic Pathways

Visual representations are crucial for understanding complex synthetic routes. The following diagrams, generated using Graphviz, illustrate key strategies for 4-oxopiperidine synthesis.

Caption: The Dieckmann condensation route to 4-oxopiperidines.

Caption: A streamlined one-pot Mannich reaction.

Diversification and Functionalization of the 4-Oxopiperidine Core

The true power of the 4-oxopiperidine scaffold lies in its potential for diversification. The ketone functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of various substituents and the construction of diverse molecular libraries.

C-H Functionalization: A Modern Approach to Elaboration

Recent advances in C-H functionalization have provided powerful tools for the direct modification of the piperidine ring.[17][18] Rhodium-catalyzed C-H insertion reactions, for instance, can be used to introduce functional groups at specific positions on the piperidine ring, with the site-selectivity often controlled by the choice of catalyst and the nature of the nitrogen protecting group.[17][18] This strategy offers a more atom-economical and step-efficient alternative to traditional functionalization methods that often require pre-functionalized starting materials.

Scaffold Hopping: Exploring New Chemical Space

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a structurally different scaffold while retaining its biological activity.[19][20] The 4-oxopiperidine motif can serve as a starting point for scaffold hopping endeavors, where the piperidine ring is replaced by other heterocyclic systems to explore new chemical space and potentially improve pharmacokinetic properties.[21][22]

Conclusion and Future Outlook

The 4-oxopiperidine scaffold continues to be a cornerstone of modern medicinal chemistry and drug discovery. The development of novel, efficient, and stereoselective synthetic methodologies has further enhanced its utility, enabling the rapid generation of diverse libraries of complex and biologically relevant molecules. As our understanding of disease biology deepens, the demand for novel chemical matter will undoubtedly continue to grow. The versatile 4-oxopiperidine core, coupled with the ever-expanding toolkit of synthetic organic chemistry, is poised to play a central role in the discovery of the next generation of therapeutics. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic and flow-chemistry approaches, as well as the application of computational tools to guide the design of novel 4-oxopiperidine-based drug candidates.

References

-

Aschwanden, P., Stephenson, C. R. J., & Carreira, E. M. (2006). A Highly Enantioselective, Catalytic Three-Component Coupling of Aldehydes, Alkynes, and 4-Piperidone Hydrochloride Hydrate. Organic Letters, 8(11), 2437–2440. [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

-

Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Conjugate Reduction of N-Acyl-2,3-dihydro-4-pyridones with Zinc/Acetic Acid. The Journal of Organic Chemistry, 66(6), 2181–2182. [Link]

-

Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989. [Link]

-

Pelletier, J. C., et al. (2009). A Nitro-Mannich/Lactamization Cascade for the Asymmetric Synthesis of the Antidepressant (3S,4R)-Paroxetine. Organic Letters, 11(22), 5246–5249. [Link]

-

Zhang, H., et al. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(11), 1813–1816. [Link]

-

Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry, 129, 106173. [Link]

-

Reddy, B. V. S., et al. (2012). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Journal of Molecular Catalysis A: Chemical, 356, 127-132. [Link]

-